1-(Thiophen-2-yl)ethanone O-methyl oxime

Vue d'ensemble

Description

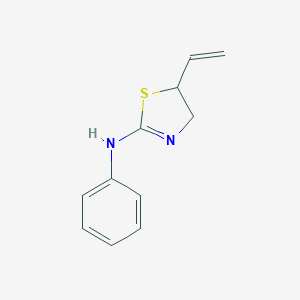

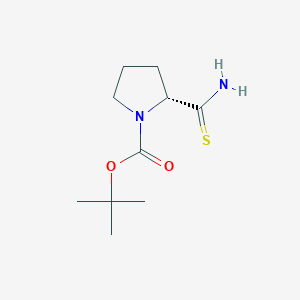

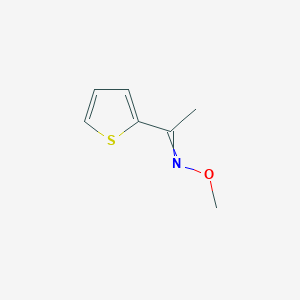

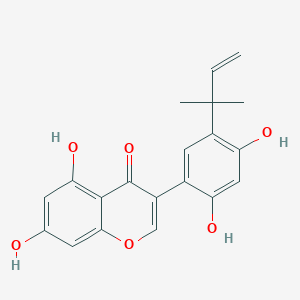

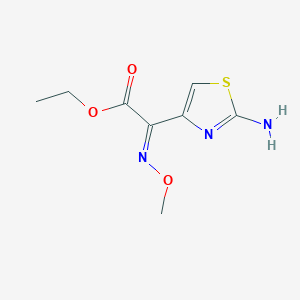

“1-(Thiophen-2-yl)ethanone O-methyl oxime” is a chemical compound with the molecular formula C6H7NOS . It is a derivative of oxime, a class of compounds that have gained significant attention in recent years due to their versatility in the synthesis of various heterocycle scaffolds .

Synthesis Analysis

Oxime ethers, such as “1-(Thiophen-2-yl)ethanone O-methyl oxime”, can be synthesized by reacting oximes with various chlorides under the influence of a super base . In a study, new O-benzyl oxime ethers of (2-Thienyl)ethan-1-one were synthesized and tested for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of “1-(Thiophen-2-yl)ethanone O-methyl oxime” can be represented by the canonical SMILES stringCC(=NO)C1=CC=CS1 . This indicates that the compound contains a thiophene ring attached to an ethanone group, which is further connected to an oxime group. Chemical Reactions Analysis

Oxime esters, including “1-(Thiophen-2-yl)ethanone O-methyl oxime”, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions . The N–O bond cleavage in these transformations is usually proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical And Chemical Properties Analysis

The molecular weight of “1-(Thiophen-2-yl)ethanone O-methyl oxime” is 141.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a XLogP3 value of 1.8, indicating its partition coefficient between octanol and water .Applications De Recherche Scientifique

-

Scientific Field: Medicinal Chemistry

- Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Scientific Field: Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

-

Scientific Field: Biotechnology

- Prochiral ketones can be effectively bio-reduced to chiral secondary alcohols by whole-cell biocatalysts, which are possible useful precursors to synthesize physiologically active chemicals and natural products .

- In this study, Weissella cibaria N9 was used as a whole-cell biocatalyst for the bioreduction of 1-(thiophen-2-yl)ethanone .

-

Scientific Field: Heterocycle Formation

- Oxime esters, including those derived from 1-(Thiophen-2-yl)ethanone, are emerging as the first-line building blocks in modern heterocyclic chemistry .

- They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

- Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .

- They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

- Oxime esters have been used for the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc., and 6-membered heterocycles such as quinoline, isoquinoline, pyridine, benzene, and pyrimidines .

-

Scientific Field: Organic Synthesis

- Scientific Field: Synthetic Chemistry

- Oxime esters, including those derived from 1-(Thiophen-2-yl)ethanone, are emerging as the first-line building blocks in modern synthetic chemistry .

- They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

- Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .

- They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

- Oxime esters have been used for the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc., and 6-membered heterocycles such as quinoline, isoquinoline, pyridine, benzene, and pyrimidines .

Orientations Futures

The future directions for “1-(Thiophen-2-yl)ethanone O-methyl oxime” and similar compounds could involve further exploration of their synthesis methods and potential applications. Given their versatility in the synthesis of various heterocycle scaffolds , they could be used to create a wide range of new compounds with potential applications in various fields of chemistry.

Propriétés

IUPAC Name |

N-methoxy-1-thiophen-2-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULPIMMDLDKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363108 | |

| Record name | 2-Acetylthiophene O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-1-thiophen-2-ylethanimine | |

CAS RN |

114773-97-6 | |

| Record name | 2-Acetylthiophene O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)